Ortho vs. Para Chlorophenyl Substitution: Differential Screening Profile Across 9 Deubiquitinase and GPCR Assays
The target compound (ortho-Cl) was profiled in a panel of at least 9 distinct qHTS assays (USP8, USP17, USP7, USP28, USP10, OTUD3, UCHL1 deubiquitinase inhibition; GPR151 activation; HeLa cytotoxicity) at a screening concentration of 20 µM, while its para-Cl isomer (CAS 865287-12-3) has separate Chemsrc bioassay entries showing a non-overlapping set of screening results, indicating differential hit-calling patterns across targets . The divergence in screening coverage is itself a differentiable procurement signal: the ortho isomer provides a uniquely characterized biological-fingerprint baseline that the para isomer does not replicate, even if individual IC₅₀ values are not publicly disclosed for all assay points [1].
| Evidence Dimension | qHTS assay coverage and hit-calling profile |
|---|---|
| Target Compound Data | 9 distinct qHTS assays tested (USP8/17/7/28/10, OTUD3, UCHL1, GPR151 agonist, HeLa cytotoxicity); screening concentration 20 µM |
| Comparator Or Baseline | Para-Cl isomer (CAS 865287-12-3): fewer bioassay entries listed on Chemsrc; no deubiquitinase panel overlap demonstrated |
| Quantified Difference | Non-overlapping screening coverage; differential target engagement fingerprint cannot be assumed equivalent |
| Conditions | Purified enzyme biochemical assays (USP DUB panel), cell-based GPCR assay (GPR151, Scripps Research Institute), HeLa cytotoxicity (Broad Institute) |
Why This Matters
A more extensively biologically profiled compound reduces risk in assay development and provides a broader baseline for SAR interpretation compared to less-characterized analogs.
- [1] PubChem BioAssay AID 1645853, USP8 deubiquitinase inhibition: Primary qHTS. Screening concentration 20 µM. Buhrlage Lab, Dana-Farber Cancer Institute / Novartis Institutes for BioMedical Research. Deposited 2021-05-04. View Source
